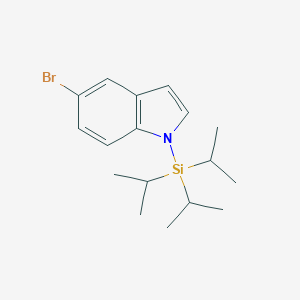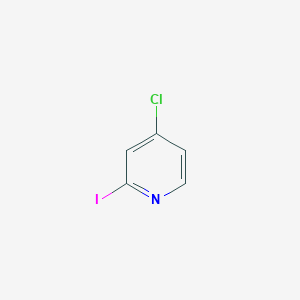
5-But-1-ynyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-But-1-ynyloxolan-2-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its physiological and biochemical effects.
Mécanisme D'action
The mechanism of action of 5-But-1-ynyloxolan-2-one is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form new compounds. It has also been shown to undergo ring-opening reactions under certain conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-But-1-ynyloxolan-2-one are not well studied. However, it has been shown to have antimicrobial properties and has been used as a preservative in some food products.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-But-1-ynyloxolan-2-one in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for various organic synthesis reactions. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Orientations Futures
There are several future directions for research on 5-But-1-ynyloxolan-2-one. One of the most promising directions is the study of its potential applications in drug discovery. This compound has been shown to have antimicrobial properties, and further research could lead to the development of new antibiotics. Additionally, the use of 5-But-1-ynyloxolan-2-one as a ligand in metal-catalyzed reactions could lead to the development of new catalysts with improved activity and selectivity. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 5-But-1-ynyloxolan-2-one is a unique chemical compound with potential applications in various scientific research fields. Its synthesis method is well established, and its mechanism of action is currently being studied. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug discovery and catalysis.
Méthodes De Synthèse
5-But-1-ynyloxolan-2-one can be synthesized using various methods. One of the most common methods involves the reaction of butynol and glycidyl tosylate in the presence of a base catalyst. Another method involves the reaction of butynol and epichlorohydrin in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 5-But-1-ynyloxolan-2-one.
Applications De Recherche Scientifique
5-But-1-ynyloxolan-2-one has been used in various scientific research applications. One of the most common applications is in the field of organic synthesis. This compound has been used as a building block for the synthesis of various organic compounds. It has also been used as a ligand in metal-catalyzed reactions.
Propriétés
Numéro CAS |
133399-88-9 |
|---|---|
Nom du produit |
5-But-1-ynyloxolan-2-one |
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
5-but-1-ynyloxolan-2-one |
InChI |
InChI=1S/C8H10O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2,5-6H2,1H3 |
Clé InChI |
YVGBQGHJBULGDD-UHFFFAOYSA-N |
SMILES |
CCC#CC1CCC(=O)O1 |
SMILES canonique |
CCC#CC1CCC(=O)O1 |
Synonymes |
2(3H)-Furanone, 5-(1-butynyl)dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



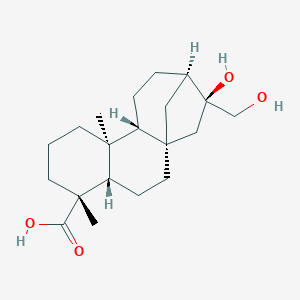
![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)

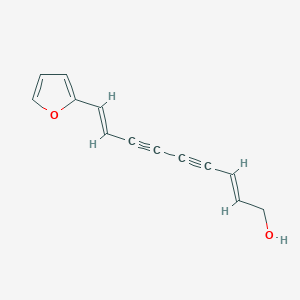



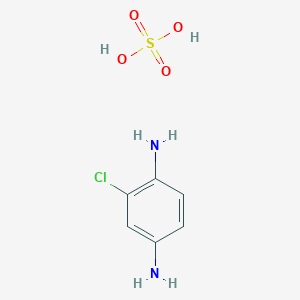
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)

![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)

